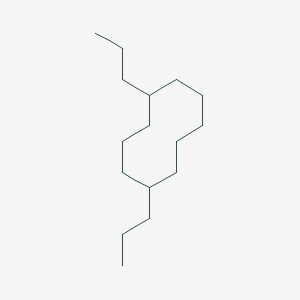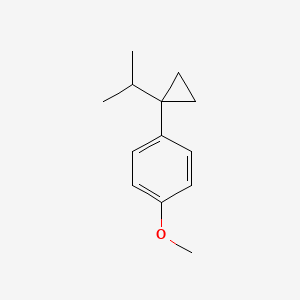
1-Amino-7,10-dibromo-4-hydroxy-2-methoxytetracene-5,12-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Amino-7,10-dibromo-4-hydroxy-2-methoxytetracene-5,12-dione is a complex organic compound belonging to the tetracenequinone family This compound is characterized by its unique structure, which includes amino, dibromo, hydroxy, and methoxy functional groups attached to a tetracene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Amino-7,10-dibromo-4-hydroxy-2-methoxytetracene-5,12-dione typically involves multi-step organic reactions. One common method includes the bromination of tetracenequinone derivatives followed by the introduction of amino and methoxy groups under controlled conditions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale chemical reactors where the reaction conditions are optimized for maximum yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: 1-Amino-7,10-dibromo-4-hydroxy-2-methoxytetracene-5,12-dione undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the bromine atoms.
Major Products: The major products formed from these reactions include various substituted tetracene derivatives, which can have different functional groups replacing the original bromine atoms.
Scientific Research Applications
1-Amino-7,10-dibromo-4-hydroxy-2-methoxytetracene-5,12-dione has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex organic molecules and as a reagent in organic synthesis.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1-Amino-7,10-dibromo-4-hydroxy-2-methoxytetracene-5,12-dione exerts its effects involves its interaction with molecular targets such as DNA and enzymes. The compound can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting the activity of topoisomerase enzymes, which are crucial for DNA replication and transcription. This mechanism is similar to that of other anthracycline antibiotics like daunorubicin .
Comparison with Similar Compounds
Daunorubicin: An anthracycline antibiotic with a similar tetracenequinone structure, used in cancer therapy.
Doxorubicin: Another anthracycline with a similar mechanism of action, widely used in chemotherapy.
Mitoxantrone: A synthetic anthracenedione with similar DNA intercalating properties.
Uniqueness: 1-Amino-7,10-dibromo-4-hydroxy-2-methoxytetracene-5,12-dione is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both amino and dibromo groups allows for diverse chemical modifications, making it a versatile compound for various applications.
Properties
CAS No. |
63339-77-5 |
|---|---|
Molecular Formula |
C19H11Br2NO4 |
Molecular Weight |
477.1 g/mol |
IUPAC Name |
1-amino-7,10-dibromo-4-hydroxy-2-methoxytetracene-5,12-dione |
InChI |
InChI=1S/C19H11Br2NO4/c1-26-14-6-13(23)15-16(17(14)22)19(25)10-5-8-7(4-9(10)18(15)24)11(20)2-3-12(8)21/h2-6,23H,22H2,1H3 |
InChI Key |
GBRKVAMQVCEIOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C(=C1)O)C(=O)C3=CC4=C(C=CC(=C4C=C3C2=O)Br)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[(Methylsulfanyl)methyl]naphthalen-2-amine](/img/structure/B14496915.png)
![(2E)-2-[(2,4-Dinitrophenyl)imino]propanoic acid](/img/structure/B14496918.png)
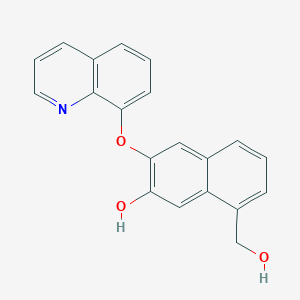
![2-Imino-[1,3]thiazolo[4,5-b]quinoxalin-3-amine;sulfuric acid](/img/structure/B14496933.png)
![(E)-but-2-enedioic acid;ethyl 2-methyl-2-[4-[2-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]ethyl]piperazin-1-yl]propanoate](/img/structure/B14496934.png)
![3-[(2,3-Dihydroxypropyl)(phenyl)amino]propanenitrile](/img/structure/B14496937.png)
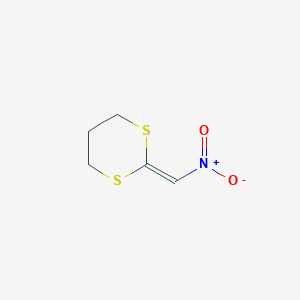
![2-[2-(3,4-Diethoxyphenyl)ethenyl]-4H-3,1-benzoxazin-4-one](/img/structure/B14496947.png)
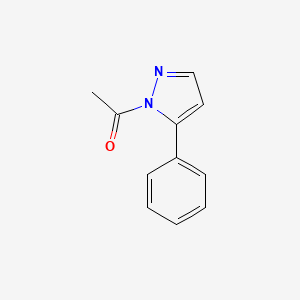
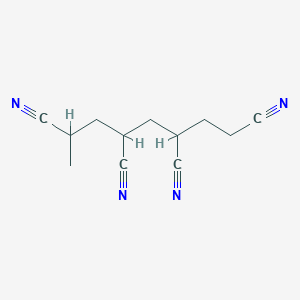
![1a-Methyl-1a,6a-dihydro-6H-indeno[1,2-b]oxiren-6-one](/img/structure/B14496969.png)

